1-(6-Methylpyridin-2-yl)propan-1-one 1-(6-Methylpyridin-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 165126-71-6
VCID: VC0069597
InChI: InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3
SMILES: CCC(=O)C1=CC=CC(=N1)C
Molecular Formula: C9H11NO
Molecular Weight: 149.193

1-(6-Methylpyridin-2-yl)propan-1-one

CAS No.: 165126-71-6

Cat. No.: VC0069597

Molecular Formula: C9H11NO

Molecular Weight: 149.193

* For research use only. Not for human or veterinary use.

1-(6-Methylpyridin-2-yl)propan-1-one - 165126-71-6

Specification

CAS No. 165126-71-6
Molecular Formula C9H11NO
Molecular Weight 149.193
IUPAC Name 1-(6-methylpyridin-2-yl)propan-1-one
Standard InChI InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3
Standard InChI Key NPTHNNQFYCAGKP-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC=CC(=N1)C

Introduction

Physical and Chemical Properties

Spectroscopic Properties

The compound has been characterized by mass spectrometry, showing an MS(APCI) m/z value of 150 [M+H], which corresponds to the protonated molecular ion and confirms its molecular formula . This spectroscopic data provides important verification of the compound's identity and purity.

Synthesis Methods

Primary Synthetic Route

The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one has been documented in detail, with one efficient method involving the reaction of 6-methylpyridine-2-carbonitrile with ethylmagnesium bromide . This approach represents a Grignard addition to a nitrile followed by hydrolysis to form the ketone.

The detailed synthetic procedure involves the following steps:

  • Preparation of a suspension containing 2-cyano-6-methylpyridine (1.5 g), tert-butyldimethylsilyl chloride (2.22 g), and copper(I) bromide (55 mg) in tetrahydrofuran (15 mL)

  • Dropwise addition of 0.86M ethylmagnesium bromide solution in tetrahydrofuran (23.6 mL) at -70°C under argon atmosphere

  • Initial stirring for 10 minutes at low temperature, followed by warming to room temperature with continued stirring for 2.5 hours

  • Addition of water under ice-cooling conditions

  • Extraction with ethyl acetate

  • Drying over magnesium sulfate and concentration in vacuo

  • Purification via flash column chromatography on silica gel using n-hexane/ethyl acetate (20:1) as eluent

This synthetic route yields 1-(6-methylpyridin-2-yl)propan-1-one as a red oil with a reported yield of 66% . The methodology demonstrates the practical application of Grignard chemistry to nitrile-containing heteroaromatic compounds.

Reaction Parameters and Yields

The synthesis parameters, including reagent ratios, temperature conditions, and reaction times, significantly impact the yield and purity of the final product. The documented procedure employs a careful temperature control strategy, starting at -70°C and gradually warming to room temperature. This temperature profile likely helps control the reactivity of the Grignard reagent and minimize side reactions.

The reported 66% yield represents a reasonably efficient conversion, particularly considering the complexity of the transformation and the potential for competing reactions in organometallic chemistry involving heteroaromatic substrates .

Spectroscopic Characterization

Mass Spectrometry Data

The mass spectral data for 1-(6-Methylpyridin-2-yl)propan-1-one shows an MS(APCI) m/z value of 150 [M+H] . This corresponds to the protonated molecular ion and aligns with the calculated molecular weight of 149.19 g/mol. The mass spectrometry data provides crucial confirmation of the compound's molecular formula and structural integrity.

Applications and Research Context

Research Applications

1-(6-Methylpyridin-2-yl)propan-1-one is primarily designated for research and development purposes rather than commercial applications . Its primary utility lies in its role as an intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems with potential pharmaceutical relevance.

The search results indicate connections to research involving unit C pyridyl analogues, which may be relevant to structure-activity relationship studies in pharmaceutical development . These pyridyl analogues have been evaluated for their ability to inhibit bacterial growth, specifically against Mycobacterium tuberculosis under both replicating and non-replicating conditions .

Derivative Utility

One documented application involves the derivative 3-(dimethylamino)-1-(6-methylpyridin-2-yl)propan-1-one, which serves as a precursor in reactions with amidines to form more complex heterocyclic systems . This derivative reacts with amidines in the presence of sodium ethylate in ethanol under specific pressure and temperature conditions (65°C for 4 hours) .

This application demonstrates how 1-(6-Methylpyridin-2-yl)propan-1-one and its derivatives can function as valuable building blocks in constructing potentially bioactive compounds.

Related Compounds and Derivatives

Structural Analogues

Several compounds structurally related to 1-(6-Methylpyridin-2-yl)propan-1-one appear in the scientific literature:

  • 3-(dimethylamino)-1-(6-methylpyridin-2-yl)propan-1-one: This derivative is described as a yellow oil with a reported synthesis yield of 97% . It features an extended chain with a dimethylamino group, providing additional functionality for further transformations.

  • 1-(6-Methylpyridin-2-yl)propan-2-one (CAS: 65702-08-1): This structural isomer has the ketone function at the 2-position of the propyl chain rather than the 1-position . This positional isomerism likely results in different reactivity patterns and potential applications.

Functional Derivatives

The compound serves as a precursor to more complex structures through various chemical transformations. For example, the reaction of 3-dimethylamino-1-(6-Methylpyridin-2-yl)-propan-1-one with amidines in the presence of sodium ethylate produces heterocyclic systems . This reactivity pattern demonstrates the compound's utility as a building block for constructing complex molecular architectures.

The documented transformations suggest that 1-(6-Methylpyridin-2-yl)propan-1-one and its derivatives participate in a range of synthetic pathways leading to compounds with potential biological activities, particularly in pharmaceutical research contexts.

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